Angiotensin I/II (1-5) is primarily synthesized in the body through enzymatic cleavage of angiotensin II by angiotensin-converting enzyme (ACE) and other peptidases. The precursor, angiotensinogen, is produced in the liver and converted to angiotensin I by renin, an enzyme released from the kidneys. Angiotensin I is then converted to angiotensin II by ACE. The specific fragment (1-5) can be generated through further enzymatic processing.
Angiotensin I/II (1-5) is classified as a bioactive peptide within the broader category of vasoactive peptides. It is part of the renin-angiotensin system and is involved in various physiological processes, including vasoconstriction, regulation of blood pressure, and modulation of electrolyte balance.
The synthesis of Angiotensin I/II (1-5) can be achieved through several methods:
The choice of synthesis method often depends on the intended application, such as research or therapeutic use. Chemical synthesis allows for high purity and yield, while enzymatic methods may provide more biologically relevant forms of the peptide.
The molecular structure of Angiotensin I/II (1-5) consists of five amino acids: aspartic acid, histidine, leucine, phenylalanine, and proline. Its sequence can be denoted as Asp-His-Leu-Phe-Pro.
Angiotensin I/II (1-5) participates in several biochemical reactions:
The binding affinity and efficacy at various receptors are critical for understanding its physiological effects and potential therapeutic applications.
Angiotensin I/II (1-5) exerts its effects primarily through:
Research indicates that peptides like Angiotensin I/II (1-5) may also have roles in cellular signaling beyond traditional pathways, including effects on inflammation and tissue remodeling.
Studies have shown that modifications to specific amino acids can enhance stability or alter receptor affinity, providing insights into designing analogs with improved pharmacological profiles.
Angiotensin I/II (1-5) has several applications in scientific research:
The renin-angiotensin system exhibits profound evolutionary conservation across vertebrates, with critical structural and functional adaptations occurring during the transition from aquatic to terrestrial life. Angiotensin II (Ang II; Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) represents the central effector peptide, but its proteolytic fragments—including Angiotensin I/II (1-5) (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵)—demonstrate lineage-specific receptor interactions. Phylogenetic analyses reveal that angiotensin receptor subtypes (type 1 angiotensin receptor and type 2 angiotensin receptor) diverged early in vertebrate evolution, with type 1 angiotensin receptor and type 2 angiotensin receptor genes splitting from a common ancestor in jawed fishes [2] [6]. This divergence established distinct signaling paradigms:
Table 1: Evolutionary Adaptations in Angiotensin Receptors
Evolutionary Stage | Receptor Subtype | Key Mutations | Functional Consequences |
---|---|---|---|
Fish (Teleosts) | AT1-like | Absence of N7.46 | Reduced sodium binding affinity; balanced signaling |
Amphibians/Reptiles | type 1 angiotensin receptor | N7.46 stabilization | Enhanced biased signaling (G-protein vs. β-arrestin) |
Mammals | type 2 angiotensin receptor | L3.36M substitution | Increased receptor promiscuity; anti-fibrotic effects |
Angiotensin I/II (1-5) occupies a niche position in renin-angiotensin system proteolysis, generated through sequential enzymatic cleavage of angiotensinogen or parent angiotensins. Its formation reflects tissue-specific protease expression and competitive substrate utilization:
Table 2: Tissue Distribution of Angiotensin Peptides (fmol/g) [1]
Peptide | Plasma (fmol/ml) | Kidney | Heart | Brain |
---|---|---|---|---|
Angiotensin I/II (1-5) | Not detected | 100–200 | 5–30 | 2–12 |
Angiotensin II | 5–50 | 150–700 | 10–150 | 2–15 |
Angiotensin-(1-7) | 5–80 | 100–200 | 5–30 | 2–12 |
Angiotensin I | 10–135 | 60–1050 | 10–85 | 2–5 |
Angiotensin I/II (1-5) exhibits a distinct receptor interaction profile compared to longer angiotensin peptides, driving unique physiological outcomes:
Table 3: Signaling Profiles of Key Angiotensin Peptides
Peptide | Primary Receptor(s) | Downstream Effects | Functional Outcomes |
---|---|---|---|
Angiotensin I/II (1-5) | Mas receptor | NO release; ERK inhibition; ROS suppression | Vasodilation; anti-fibrosis; anti-oxidant |
Angiotensin II | type 1 angiotensin receptor > type 2 angiotensin receptor | Calcium flux; ERK activation; NADPH oxidase induction | Vasoconstriction; fibrosis; hypertrophy |
Angiotensin III | type 2 angiotensin receptor > type 1 angiotensin receptor | Bradykinin potentiation; natriuresis | Blood pressure regulation; anti-proliferation |
Angiotensin-(1-7) | Mas receptor | PI3K/Akt activation; IL-10 induction | Anti-thrombotic; anti-inflammatory |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9